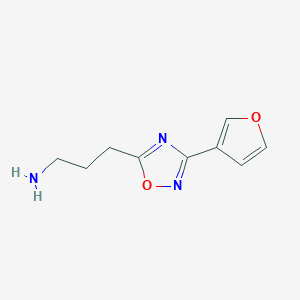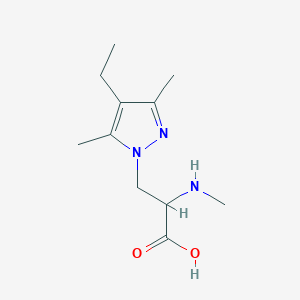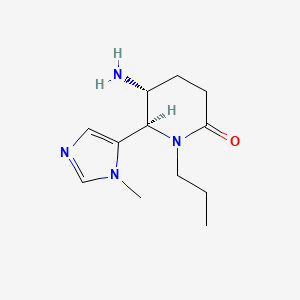
2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one is an organic compound with a unique structure that includes a phenyl group, a thioether linkage, and a dihydroxypropyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one typically involves the reaction of 2,3-dihydroxypropyl thiol with 1-phenylethan-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohols.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which 2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one exerts its effects involves its interaction with specific molecular targets. The dihydroxypropyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The thioether linkage allows the compound to interact with sulfur-containing amino acids, further influencing its biological activity. These interactions can affect various pathways, including those involved in cell signaling and metabolism.
相似化合物的比较
Similar Compounds
2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate: This compound has a similar dihydroxypropyl group but differs in the phenyl moiety.
Bisphenol A bis(2,3-dihydroxypropyl) ether: This compound contains two dihydroxypropyl groups linked to a bisphenol A core.
Uniqueness
2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one is unique due to its combination of a thioether linkage and a dihydroxypropyl group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C11H14O3S |
|---|---|
分子量 |
226.29 g/mol |
IUPAC 名称 |
2-(2,3-dihydroxypropylsulfanyl)-1-phenylethanone |
InChI |
InChI=1S/C11H14O3S/c12-6-10(13)7-15-8-11(14)9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2 |
InChI 键 |
WVIZSINEAUUFTK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CSCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


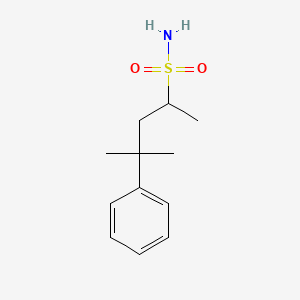
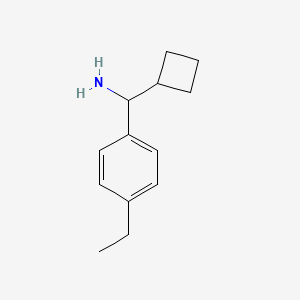

![(1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13643440.png)
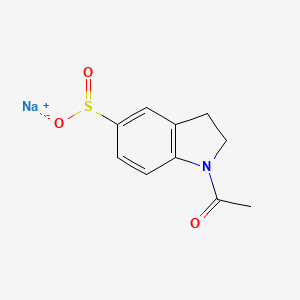

![1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B13643474.png)

